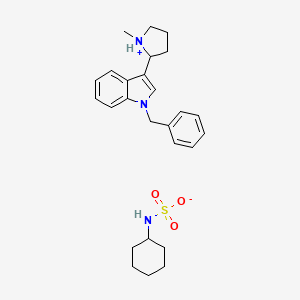
1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole cyclohexanesulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole cyclohexanesulfamate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is of interest due to its unique structure, which combines an indole core with a pyrrolidine ring and a cyclohexanesulfamate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole cyclohexanesulfamate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the benzyl group and the pyrrolidine ring. The final step involves the addition of the cyclohexanesulfamate group. Key reagents used in these steps include aryl hydrazines, ketones, and alkyl halides .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation can be employed to accelerate reaction times and improve efficiency . The use of high-purity starting materials and advanced purification methods, such as chromatography, ensures the production of high-quality compounds suitable for research and industrial applications.
化学反応の分析
Types of Reactions: 1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole cyclohexanesulfamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s structure.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
科学的研究の応用
1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole cyclohexanesulfamate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific biological pathways.
作用機序
The mechanism of action of 1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole cyclohexanesulfamate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The pyrrolidine ring and cyclohexanesulfamate group contribute to the compound’s overall binding affinity and specificity. These interactions can influence biological pathways, leading to various physiological effects .
類似化合物との比較
1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole: Lacks the cyclohexanesulfamate group, resulting in different reactivity and applications.
3-(1-Methyl-2-pyrrolidinyl)indole: Missing the benzyl group, affecting its chemical properties and biological activity.
1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole-5-carboxylate: Contains a carboxylate group instead of the cyclohexanesulfamate group, leading to distinct chemical behavior.
Uniqueness: 1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole cyclohexanesulfamate stands out due to its combination of an indole core, a pyrrolidine ring, and a cyclohexanesulfamate group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications .
特性
CAS番号 |
20465-89-8 |
|---|---|
分子式 |
C26H35N3O3S |
分子量 |
469.6 g/mol |
IUPAC名 |
1-benzyl-3-(1-methylpyrrolidin-1-ium-2-yl)indole;N-cyclohexylsulfamate |
InChI |
InChI=1S/C20H22N2.C6H13NO3S/c1-21-13-7-12-19(21)18-15-22(14-16-8-3-2-4-9-16)20-11-6-5-10-17(18)20;8-11(9,10)7-6-4-2-1-3-5-6/h2-6,8-11,15,19H,7,12-14H2,1H3;6-7H,1-5H2,(H,8,9,10) |
InChIキー |
ISPVXYGNERQUGG-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1CCCC1C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4.C1CCC(CC1)NS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


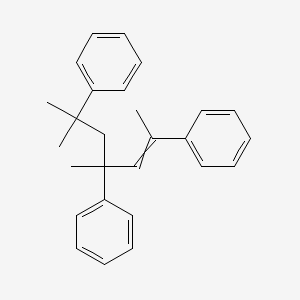
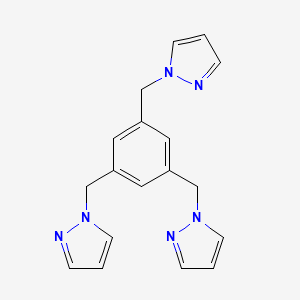

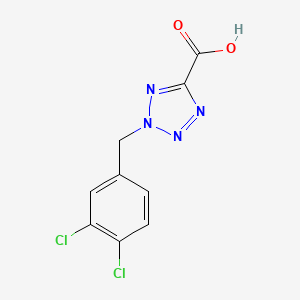
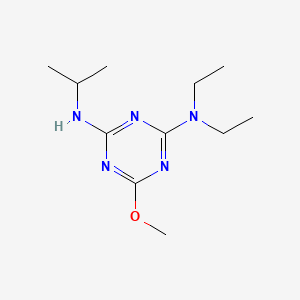
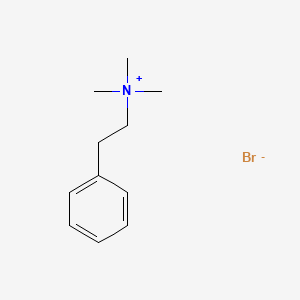
![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)


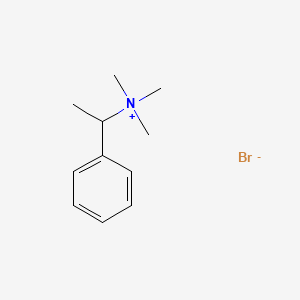
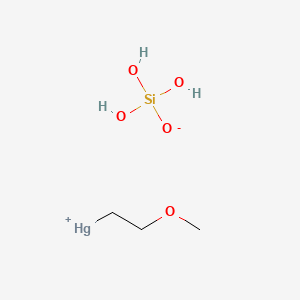
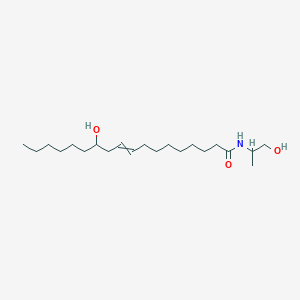
![3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)
![(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone](/img/structure/B13745402.png)
